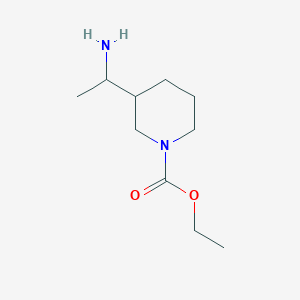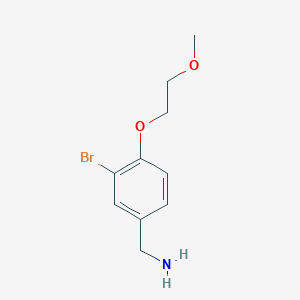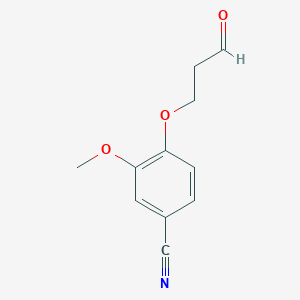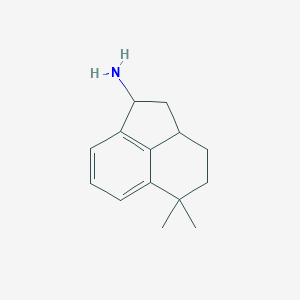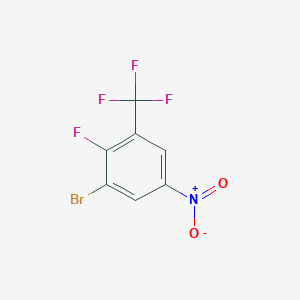
1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2BrF4NO2 . The compound is in liquid form .
Synthesis Analysis
The synthesis of similar compounds involves treating 1-nitro-3-trifluoro-methyl-benzene with a brominating agent, preferably with 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane .Molecular Structure Analysis
The molecular weight of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is 288 . The InChI code is 1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H .Chemical Reactions Analysis
One of the reactions involving a similar compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, includes reacting it with 4-methyl-1H-imidazole in the presence of a transition metal catalyst, such as a copper, palladium or nickel compound, preferably a copper (I) salt, and a moderately strong to mild base, preferably a carbonate, alkanoate or hydrogencarbonate salt .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The molecular weight is 288 , and the InChI code is 1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H .Applications De Recherche Scientifique
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene , a closely related compound, serves as a starting material for the preparation of organometallic compounds. It is selectively prepared and used to generate synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates, showcasing its pivotal role in the synthesis of complex organometallic structures for various applications (Porwisiak & Schlosser, 1996).
Nucleophilic Aromatic Substitution
The compound has been used to study nucleophilic aromatic substitution reactions. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene , which shares similar functional groups, underwent nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, leading to novel (pentafluorosulfanyl)benzenes. This research highlights the reactivity of such compounds in creating diverse chemical structures with potential applications in pharmaceuticals and agrochemicals (Ajenjo et al., 2016).
Coordination Chemistry
In coordination chemistry, derivatives of similar structure have been used to develop fluorocryptands and their metal ion complexes. These studies provide insights into the interaction between fluorinated compounds and metal ions, which is crucial for designing new materials with specific electronic, optical, or catalytic properties (Plenio et al., 1997).
Luminescent Material Development
Research on the systematic post-synthetic modification of nanoporous organic frameworks demonstrates how nitration, a process related to the manipulation of nitro and bromo groups on benzene rings, can enhance materials' CO2 capture capabilities. This work underscores the significance of such chemical modifications in environmental science and engineering, particularly for air purification and carbon capture technologies (Islamoglu et al., 2016).
Analytical Chemistry Applications
The compound's structural motifs are utilized in developing methods for determining nitropyrenes and nitrophenols in urban air, showcasing its relevance in environmental monitoring and pollution assessment. These methodologies are crucial for tracking air quality and understanding the environmental impact of various pollutants (Hayakawa et al., 1995).
Mécanisme D'action
- In the first step, the electrophile (e.g., a bromine ion) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate .
Mode of Action
- Given the presence of the benzene ring, 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene likely undergoes electrophilic aromatic substitution reactions.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBEODPKNIOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
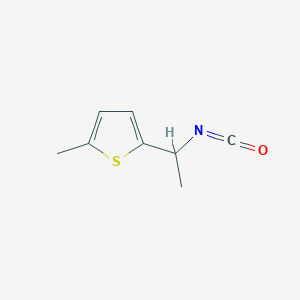
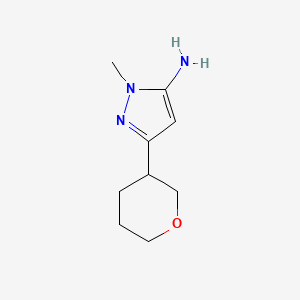

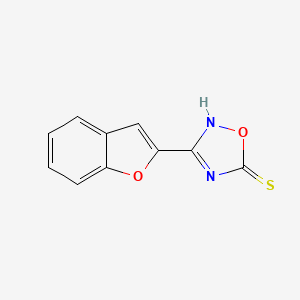

![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
